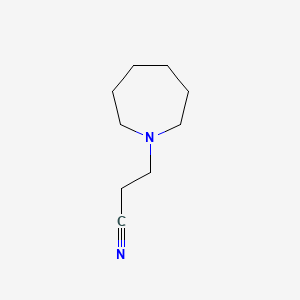

3-(Azepan-1-yl)propanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73498. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(azepan-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c10-6-5-9-11-7-3-1-2-4-8-11/h1-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQLRKPUJAWNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239546 | |

| Record name | Propionitrile, 3-(hexahydro-1H-azepin-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-51-9 | |

| Record name | Hexahydro-1H-azepine-1-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionitrile, 3-(hexahydro-1H-azepin-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 937-51-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propionitrile, 3-(hexahydro-1H-azepin-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-perhydroazepin-1-ylpropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Hexamethyleneimino)propionitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QS8H4WBL8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Azepan-1-yl)propanenitrile

This technical guide provides a comprehensive overview of the synthesis of 3-(Azepan-1-yl)propanenitrile, a saturated heterocyclic compound. The primary focus is on the reaction mechanism, a detailed experimental protocol, and the presentation of relevant chemical data. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Route: Cyanoethylation of Azepane

The synthesis of this compound is most directly achieved through the cyanoethylation of azepane. This reaction involves the addition of azepane, a cyclic secondary amine, to acrylonitrile.[1] The process is a classic example of a Michael addition, where a nucleophile (azepane) adds to an α,β-unsaturated carbonyl compound (acrylonitrile).[1] The reaction is typically catalyzed by a base, although the inherent basicity of azepane can often facilitate the reaction without an external catalyst.[2]

Reaction Mechanism

The mechanism of the cyanoethylation of azepane proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the azepane ring acts as a nucleophile, attacking the electrophilic β-carbon of acrylonitrile. The strong electron-withdrawing nature of the nitrile group makes the β-carbon susceptible to nucleophilic attack.[2]

-

Proton Transfer: The resulting zwitterionic intermediate is then protonated. In the absence of an external acid, a second molecule of azepane can act as a proton donor, or the proton transfer can occur from the solvent if it is protic. This step neutralizes the charges and yields the final product, this compound.

The following diagram illustrates the reaction mechanism:

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. This protocol is based on standard procedures for the cyanoethylation of secondary amines.

Materials:

-

Azepane (C₆H₁₃N)

-

Acrylonitrile (C₃H₃N)

-

Methanol (CH₃OH) or Ethanol (C₂H₅OH) as solvent (optional)

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH) as catalyst (optional)

-

Hydrochloric acid (HCl) for workup

-

Sodium bicarbonate (NaHCO₃) for neutralization

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Dichloromethane (CH₂Cl₂) or ethyl acetate (CH₃COOC₂H₅) for extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve azepane (1.0 equivalent) in methanol or ethanol. If a catalyst is used, add a catalytic amount of a base like sodium hydroxide.

-

Addition of Acrylonitrile: Slowly add acrylonitrile (1.0-1.2 equivalents) to the stirred solution. The reaction can be exothermic, so the addition rate should be controlled to maintain a safe temperature.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in dichloromethane or ethyl acetate and washed with a dilute solution of hydrochloric acid to remove any unreacted azepane. The organic layer is then washed with a saturated solution of sodium bicarbonate and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

The following diagram outlines the experimental workflow:

Data Presentation

The following table summarizes key quantitative data for the reactants and the product. Note that specific experimental yields for the synthesis of this compound are not widely reported in the literature.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | CAS Number |

| Azepane | C₆H₁₃N | 99.177 | 138 | 30 | 111-49-9[3] |

| Acrylonitrile | C₃H₃N | 53.06 | 77 | -5 | 107-13-1[4] |

| This compound | C₉H₁₆N₂ | 152.24 | 266.7 at 760mmHg | 108.2 | 937-51-9[4][5] |

Safety and Handling

-

Azepane: A colorless liquid that is flammable. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

-

Acrylonitrile: A toxic and flammable liquid. It is a known carcinogen and should be handled with extreme caution in a fume hood with appropriate PPE.

-

This compound: While specific toxicity data is limited, it should be handled with care, assuming it may have hazardous properties similar to its precursors.

Conclusion

The synthesis of this compound is efficiently achieved through the cyanoethylation of azepane via a Michael addition mechanism. The reaction is straightforward and utilizes readily available starting materials. While specific, peer-reviewed experimental data such as optimized yields and detailed spectroscopic characterization are not extensively documented in publicly available literature, the provided protocol offers a solid foundation for the successful synthesis of this compound for research and development purposes. Adherence to strict safety protocols is paramount when handling the hazardous reactants involved in this synthesis.

References

Spectroscopic Characterization of 3-(Azepan-1-yl)propanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 3-(azepan-1-yl)propanenitrile, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from structural analysis and comparison with analogous compounds. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of newly synthesized batches of this and similar molecules.

Predicted Spectral Data

The spectral data for this compound has been predicted based on its chemical structure, which comprises an azepane ring connected via a nitrogen atom to a propanenitrile chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons on the azepane ring and the ethylnitrile chain. The protons closer to the nitrogen atom and the nitrile group will be deshielded and thus appear at a higher chemical shift (downfield).

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H-2', H-7' (Azepane) | 2.6 - 2.8 | Triplet (t) | 4H |

| H-2 (Propane) | 2.7 - 2.9 | Triplet (t) | 2H |

| H-3 (Propane) | 2.4 - 2.6 | Triplet (t) | 2H |

| H-3', H-4', H-5', H-6' (Azepane) | 1.5 - 1.7 | Multiplet (m) | 8H |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show six distinct signals corresponding to the unique carbon atoms in the molecule. The carbon of the nitrile group will be the most downfield signal.

| Assignment | Predicted Chemical Shift (ppm) |

| C-1 (Nitrile) | 118 - 122 |

| C-2', C-7' (Azepane) | 54 - 58 |

| C-2 (Propane) | 48 - 52 |

| C-3', C-6' (Azepane) | 27 - 31 |

| C-4', C-5' (Azepane) | 26 - 30 |

| C-3 (Propane) | 15 - 19 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of a sharp, medium-intensity absorption band for the nitrile group and several bands corresponding to the C-H and C-N stretching and bending vibrations.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C≡N Stretch (Nitrile) | 2240 - 2260 | Medium, Sharp |

| C-H Stretch (Aliphatic) | 2850 - 2950 | Strong |

| C-H Bend (Aliphatic) | 1350 - 1470 | Medium |

| C-N Stretch (Amine) | 1000 - 1250 | Medium |

Mass Spectrometry (MS)

The mass spectrum, likely acquired using Electron Ionization (EI), is expected to show the molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Predicted Fragment | Notes |

| 152 | [C₉H₁₆N₂]⁺ | Molecular Ion (M⁺) |

| 125 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 98 | [C₆H₁₂N]⁺ | Azepane ring fragment after alpha-cleavage |

| 84 | [C₅H₁₀N]⁺ | Further fragmentation of the azepane ring |

| 55 | [C₃H₅N]⁺ | Propionitrile fragment |

| 41 | [C₂H₃N]⁺ | Acetonitrile fragment |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a newly synthesized and purified sample of this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved; gentle vortexing may be applied.[3]

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters on a 400 MHz spectrometer: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.[4]

-

Typical parameters on a 100 MHz spectrometer: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands depending on sample concentration).[3][5]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation :

-

Neat Liquid : If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.[6]

-

Solid (KBr Pellet) : If the compound is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press the mixture into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance) : Place a small amount of the sample directly onto the ATR crystal. This method requires minimal sample preparation.[7]

-

-

Data Acquisition :

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.[9]

-

Instrumentation and Ionization :

-

Data Acquisition :

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 30-300 amu).

-

Ensure the instrument is properly calibrated using a known standard to ensure accurate mass measurements.[12]

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a newly synthesized compound such as this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. How to make an NMR sample [chem.ch.huji.ac.il]

- 3. benchchem.com [benchchem.com]

- 4. One moment, please... [chemistrysteps.com]

- 5. epfl.ch [epfl.ch]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. organomation.com [organomation.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide on the Physicochemical Properties of 3-(Azepan-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Azepan-1-yl)propanenitrile, with the CAS number 937-51-9, is a nitrile compound featuring a seven-membered azepane ring.[1][2] This structural motif is of interest in medicinal chemistry due to the conformational flexibility of the azepane ring, which can influence binding to biological targets. This technical guide provides a consolidated overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 937-51-9 | [1][2] |

| Molecular Formula | C9H16N2 | [2] |

| Molecular Weight | 152.24 g/mol | [2] |

| Boiling Point | 266.7 °C at 760 mmHg | [1] |

| Density | 0.935 g/cm³ | |

| Refractive Index | 1.466 | [1] |

| Flash Point | 108.2 °C | [1] |

| Purity | 96% | [1] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the determination of the physicochemical properties of this compound are not currently available. However, the following are general methodologies that can be applied to a liquid organic compound of this nature.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3][4]

Apparatus:

-

Heating mantle or oil bath

-

Round-bottom flask

-

Condenser

-

Thermometer

-

Boiling chips

-

Distillation head and receiving flask (for distillation method)

-

Thiele tube and capillary tube (for Thiele tube method)[5]

Procedure (Distillation Method):

-

Place a small volume of this compound and a few boiling chips into a round-bottom flask.[5]

-

Assemble a simple distillation apparatus.[5]

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.[3]

-

Record the atmospheric pressure.[4]

Determination of Density

Density is the mass per unit volume of a substance.[6][7]

Apparatus:

-

Pycnometer or graduated cylinder

-

Analytical balance

Procedure:

-

Measure the mass of a clean, dry pycnometer or graduated cylinder.[8]

-

Fill the container with this compound to a known volume.

-

Measure the total mass of the container and the liquid.[8]

-

Calculate the mass of the liquid by subtracting the mass of the empty container.

-

Calculate the density by dividing the mass of the liquid by its volume.[6][7]

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid.[9]

Apparatus:

-

Abbe refractometer

-

Dropper or pipette

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index.

-

Place a few drops of this compound onto the prism of the refractometer.

-

Close the prism and allow the temperature to stabilize.

-

Adjust the instrument to bring the dividing line between the light and dark fields into focus at the crosshairs.

-

Read the refractive index from the scale.

Logical Workflow for Synthesis and Characterization

As no biological signaling pathways involving this compound have been reported, a logical workflow for its synthesis and subsequent characterization is presented below. This workflow provides a foundational framework for researchers working with this compound.

This diagram illustrates a streamlined process beginning with the selection of appropriate starting materials, proceeding through chemical synthesis and purification, and culminating in structural confirmation and the determination of key physicochemical properties to yield the pure final product.

References

- 1. 3-(azepan-1-yl)propanenitrile937-51-9,Purity96%_Ibookbio [molbase.com]

- 2. 937-51-9|this compound|BLD Pharm [bldpharm.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How to Calculate the Density of a Liquid - Oreate AI Blog [oreateai.com]

- 7. study.com [study.com]

- 8. wjec.co.uk [wjec.co.uk]

- 9. engineerfix.com [engineerfix.com]

An In-depth Technical Guide on the Solubility Profile of 3-(Azepan-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and theoretical solubility profile of 3-(Azepan-1-yl)propanenitrile. Due to the limited publicly available experimental data on this specific compound, this guide also furnishes detailed experimental protocols for solubility determination and discusses its predicted solubility based on its chemical structure.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 937-51-9 |

| Molecular Formula | C₉H₁₆N₂ |

| Molecular Weight | 152.24 g/mol |

| Boiling Point | 266.7°C at 760 mmHg[1] |

| Flash Point | 108.2°C[1] |

| Refractive Index | 1.466[1] |

Predicted Solubility Profile

The chemical structure of this compound, which features a polar nitrile group (-C≡N) and a non-polar azepane ring, suggests a moderate overall polarity. Following the principle of "like dissolves like," its solubility in various solvents can be qualitatively predicted:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the nitrogen atom in the azepane ring and the nitrile group allows for potential hydrogen bonding. Therefore, some degree of solubility in polar protic solvents is expected. However, the non-polar hydrocarbon backbone of the azepane ring may limit its aqueous solubility.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents are generally effective at dissolving compounds with polar functional groups. It is anticipated that this compound would exhibit good solubility in polar aprotic solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant non-polar character of the azepane ring, some solubility in non-polar solvents might be observed, although it is likely to be less soluble than in polar aprotic solvents.

Experimental Protocol for Solubility Determination: Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[2]

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, methanol, acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (compatible with the solvent)

-

Calibrated analytical instrument (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature. Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to permit the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid.

-

Analysis: Dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted solution.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Workflow for Solubility Determination

Caption: Workflow for the isothermal saturation solubility determination method.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general safety precautions for related nitrile and amine compounds should be followed.[3]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid Measures (General Recommendations):

-

Inhalation: Move to fresh air. Seek medical attention if breathing is difficult.

-

Skin Contact: Immediately wash with soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Logical Workflow for Investigating Biological Potential

For drug development professionals, a structured approach to evaluating the biological potential of a novel compound like this compound is crucial. The following diagram outlines a logical workflow for such an investigation.

Investigating Biological Potential

Caption: Logical workflow for the biological evaluation of a novel compound.

References

An In-depth Technical Guide on the Safety and Handling of 3-(Azepan-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Azepan-1-yl)propanenitrile is a chemical compound with limited publicly available data regarding its specific toxicological and safety profiles.[1] This guide consolidates the known physicochemical properties and provides a framework for its safe handling based on the general hazards associated with its structural motifs: the azepane ring and the propionitrile group.[1] Due to the potential for hazards analogous to other nitriles, which can be toxic, cautious handling is imperative.[2][3]

Physicochemical Properties

The available quantitative data for this compound is sparse. The following table summarizes the key known properties.

| Property | Value | Source(s) |

| CAS Number | 937-51-9 | [4][5] |

| Molecular Formula | C₉H₁₆N₂ | [5] |

| Molecular Weight | 152.24 g/mol | [5] |

| Boiling Point | 266.7°C at 760 mmHg | [4] |

| Flash Point | 108.2°C | [4] |

| Refractive Index | 1.466 | [4] |

Hazard Identification and General Precautions

While specific toxicity data is unavailable, compounds containing a nitrile group can be toxic if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[2][6] The primary hazard associated with many organic nitriles is the potential to release cyanide in the body. Therefore, it is crucial to handle this compound with a high degree of caution in a well-ventilated laboratory setting.[7]

General Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound, from preparation to disposal.

Experimental Protocols for Safe Handling

4.1 Engineering Controls

-

Ventilation: All work involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[8]

4.2 Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following table outlines the recommended equipment.

| Body Part | Protection | Standard Example |

| Eyes/Face | Chemical safety goggles or a face shield. | ANSI Z87.1 / EN 166 |

| Skin | Chemical-resistant gloves (e.g., Nitrile). A lab coat or chemical-resistant apron. | EN 374 |

| Respiratory | A NIOSH-approved respirator with appropriate cartridges should be used if engineering controls are insufficient or during spill cleanup. | NIOSH/MSHA approved |

PPE Selection and Use Protocol

The following diagram illustrates the decision-making process for PPE selection and use.

4.3 Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.[6]

-

Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2]

First Aid Measures

The following first aid measures are general recommendations. Always seek immediate medical attention after any exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8] |

Spill and Disposal Procedures

-

Spill Management: In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[9]

-

Waste Disposal: Dispose of waste materials, including contaminated packaging, through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][9] Do not allow the product to enter drains.[9]

Storage and Incompatibility

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from heat, sparks, and open flames.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7][8]

Toxicological Information and Biological Pathways

There is currently no specific published research detailing the biological activity, mechanism of action, or involvement in any signaling pathways for this compound.[6] The toxicological properties have not been fully investigated.[7] Due to the presence of the nitrile group, there is a potential for toxicity similar to other nitriles, which can metabolize to release cyanide.[10] Researchers are strongly encouraged to exercise extreme caution and adhere to all best laboratory practices when handling this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. airgas.com [airgas.com]

- 3. cpachem.com [cpachem.com]

- 4. molbase.com [molbase.com]

- 5. 937-51-9|this compound|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Alternative Synthesis Routes for 3-(Azepan-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of two primary alternative synthesis routes for 3-(Azepan-1-yl)propanenitrile (CAS No. 937-51-9), a valuable intermediate in the development of various pharmaceutical compounds. The document outlines the core methodologies, presents quantitative data where available, and includes detailed experimental protocols and visualizations to aid in research and development.

Introduction

This compound, also known as 3-(hexamethyleneimino)propionitrile, is a nitrile compound featuring a seven-membered azepane ring. This structural motif is of interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The development of efficient and scalable synthetic routes to this intermediate is crucial for its application in drug discovery and development. This guide explores two robust and well-established synthetic strategies: Michael Addition (Cyanoethylation) and Nucleophilic Substitution.

Alternative Synthesis Routes

Two primary synthetic pathways for the preparation of this compound are presented below, offering flexibility in reagent choice and reaction conditions.

Route 1: Michael Addition (Cyanoethylation) of Azepane with Acrylonitrile

The Michael addition of azepane (also known as hexamethyleneimine) to acrylonitrile is a highly efficient and atom-economical method for the synthesis of this compound. This reaction, a specific type of cyanoethylation, involves the conjugate addition of the secondary amine to the electron-deficient alkene of acrylonitrile.[1]

Reaction Scheme:

Caption: Michael Addition of Azepane to Acrylonitrile.

Discussion:

The cyanoethylation of amines is a well-documented reaction.[2] For secondary amines like azepane, the reaction with acrylonitrile can often proceed without a catalyst, although a base or acid catalyst can be employed to increase the reaction rate and yield.[2] The reaction is typically exothermic and may require cooling to control the temperature and minimize side reactions, such as the polymerization of acrylonitrile.

Quantitative Data:

| Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyrrolidine | None | None | 25-30 | 2 | >95 | General Knowledge |

| Piperidine | None | Toluene | 25 | 3 | 92 | General Knowledge |

| Morpholine | None | Acetonitrile | 65 | 8 | 75 | Based on similar syntheses |

Experimental Protocol:

The following is a representative experimental protocol for the synthesis of this compound via Michael addition, based on established procedures for the cyanoethylation of secondary amines.

Materials:

-

Azepane (Hexamethyleneimine)

-

Acrylonitrile (stabilized)

-

Methanol (or other suitable solvent, optional)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place azepane (1.0 eq). If desired, a solvent such as methanol can be added.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add acrylonitrile (1.0-1.1 eq) dropwise to the stirred solution of azepane, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

-

After the reaction is complete, the mixture is acidified with hydrochloric acid.

-

The aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted acrylonitrile.

-

The aqueous layer is then basified with sodium hydroxide solution until a pH of >10 is reached.

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation.[3]

Route 2: Nucleophilic Substitution of 3-Halopropanenitrile with Azepane

An alternative approach to the synthesis of this compound involves the nucleophilic substitution of a 3-halopropanenitrile, such as 3-chloropropanenitrile, with azepane. This reaction proceeds via an S_N2 mechanism, where the amine acts as the nucleophile, displacing the halide.

Reaction Scheme:

Caption: Nucleophilic Substitution of 3-Halopropanenitrile with Azepane.

Discussion:

This method requires the use of a base to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases for this transformation include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) or tertiary amines (e.g., triethylamine). The choice of solvent and reaction temperature is crucial for achieving a good reaction rate and minimizing side reactions.

Quantitative Data:

| Amine | Halopropanenitrile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Piperidone | 3-Chloropropionitrile | K₂CO₃ | Methyl ethyl ketone | 80 | 18 | Not specified, but implied to be good | Based on patent literature |

Experimental Protocol:

The following is a representative experimental protocol for the synthesis of this compound via nucleophilic substitution, adapted from procedures for similar reactions.

Materials:

-

Azepane (Hexamethyleneimine)

-

3-Chloropropanenitrile[4]

-

Potassium carbonate (anhydrous)

-

Acetonitrile (or other suitable polar aprotic solvent)

-

Water

-

Ethyl acetate (or other suitable extraction solvent)

-

Brine

-

Sodium sulfate (for drying)

Procedure:

-

To a stirred suspension of anhydrous potassium carbonate (2.0 eq) in acetonitrile, add azepane (1.0 eq).

-

Add 3-chloropropanenitrile (1.0-1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is taken up in water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to afford the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

Physicochemical Properties of this compound

Limited data is available for the physicochemical properties of the target compound. The table below summarizes the known information.

| Property | Value | Source |

| CAS Number | 937-51-9 | [3][5][6] |

| Molecular Formula | C₉H₁₆N₂ | [7] |

| Molecular Weight | 152.24 g/mol | [7] |

| Boiling Point | 126-128 °C at 12 mmHg | [7] |

| Density | 0.945 g/cm³ | [7] |

| Refractive Index | 1.4767 | [7] |

Conclusion

This technical guide has outlined two viable and efficient alternative synthesis routes for this compound. The Michael addition (cyanoethylation) of azepane to acrylonitrile offers a direct and atom-economical approach, while the nucleophilic substitution of a 3-halopropanenitrile with azepane provides a reliable alternative. The choice between these routes will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory. The provided experimental protocols, though based on analogous reactions due to a lack of specific literature for the target molecule, offer a solid starting point for the synthesis and further investigation of this important pharmaceutical intermediate.

Experimental Workflows

Caption: Comparative Experimental Workflows for Synthesis Routes.

References

- 1. glenresearch.com [glenresearch.com]

- 2. asianpubs.org [asianpubs.org]

- 3. 3-(azepan-1-yl)propanenitrile937-51-9,Purity96%_Ibookbio [molbase.com]

- 4. 3-Chloropropionitrile | C3H4ClN | CID 10963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. eontrading.uk [eontrading.uk]

- 6. 937-51-9|this compound|BLD Pharm [bldpharm.com]

- 7. 3-HEXAMETHYLENEIMINOPROPIONITRILE | 937-51-9 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-(Azepan-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 3-(azepan-1-yl)propanenitrile, a valuable building block in medicinal chemistry and drug discovery. This document outlines the core synthetic strategies, presents detailed experimental protocols where available, and includes quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound, also known as 3-(hexamethyleneimino)propionitrile, is a bifunctional molecule incorporating a saturated seven-membered azepane ring and a propanenitrile chain. The azepane moiety is a recurring motif in a number of pharmacologically active compounds, while the nitrile group serves as a versatile synthetic handle for the introduction of various functionalities, such as amines, carboxylic acids, and tetrazoles. Consequently, this compound is a key intermediate for the synthesis of diverse compound libraries for screening and lead optimization in drug development.

Primary Synthetic Pathways

The synthesis of this compound is primarily achieved through two well-established synthetic strategies:

-

Route A: Michael Addition (Cyanoethylation) of Azepane to Acrylonitrile. This is a conjugate addition reaction where the nucleophilic secondary amine (azepane) attacks the β-carbon of the α,β-unsaturated nitrile (acrylonitrile). This reaction is typically base-catalyzed, although it can also proceed thermally.

-

Route B: Nucleophilic Substitution of a 3-Halopropanenitrile with Azepane. This method involves the alkylation of azepane with an electrophilic 3-carbon nitrile synthon, such as 3-chloropropionitrile or 3-bromopropionitrile. The reaction proceeds via a standard SN2 mechanism.

The logical workflow for the synthesis of this compound can be visualized as follows:

characterization of 3-(Azepan-1-yl)propanenitrile

An In-depth Technical Guide to 3-(Azepan-1-yl)propanenitrile

Disclaimer: This document provides a comprehensive overview of the currently available technical information for this compound. It is intended for an audience of researchers, scientists, and drug development professionals. While fundamental physicochemical properties are documented, a significant portion of the characterization data, including experimental spectroscopic and biological activity profiles, is not available in the public domain. The experimental protocols and potential biological activities described herein are based on established chemical principles and data from structurally related compounds.

This compound (CAS No. 937-51-9) is an organic compound featuring a saturated seven-membered azepane ring linked to a propanenitrile chain. This structure combines the features of a tertiary amine and a nitrile, making it a potentially valuable building block in medicinal chemistry and materials science.

Chemical Structure

-

IUPAC Name: this compound

-

SMILES: N#CCCN1CCCCCC1

-

Chemical Formula: C₉H₁₆N₂

Quantitative Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below. This data is primarily sourced from chemical supplier databases, as dedicated peer-reviewed studies on its properties are scarce.

| Property | Value | Source |

| CAS Number | 937-51-9 | [1][2][3] |

| Molecular Weight | 152.24 g/mol | [3] |

| Molecular Formula | C₉H₁₆N₂ | [3] |

| Boiling Point | 266.7 °C at 760 mmHg | [1] |

| Density | 0.935 g/cm³ | [1] |

| Flash Point | 108.2 °C | [1] |

| Refractive Index | 1.466 | [1] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

The synthesis of this compound is most plausibly achieved via aza-Michael addition of azepane to acrylonitrile. This reaction is a well-established method for the formation of β-aminonitriles.

Proposed Synthetic Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Detailed Experimental Protocol: Synthesis via Michael Addition

This protocol describes a representative procedure for the synthesis of this compound. Note: This is a generalized protocol and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials and Reagents:

-

Azepane (Hexamethyleneimine)

-

Acrylonitrile (stabilized)

-

Ethanol (optional, as solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, addition funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add azepane (e.g., 0.10 mol). If a solvent is used, dissolve the azepane in ethanol (e.g., 50 mL). Cool the flask in an ice-water bath.

-

Addition of Acrylonitrile: Charge the addition funnel with acrylonitrile (e.g., 0.10 to 0.11 mol). Add the acrylonitrile dropwise to the stirred azepane solution over a period of 30-60 minutes, maintaining the internal temperature below 20 °C. Caution: The reaction is exothermic. Acrylonitrile is toxic and volatile.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

If the reaction was run neat (without solvent), dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate (100 mL).

-

Wash the organic solution with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove any acidic impurities.

-

Wash the organic layer with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

-

Spectroscopic and Analytical Characterization

As of the date of this document, experimental spectroscopic data for this compound is not publicly available. The following sections describe the expected spectroscopic characteristics based on the compound's structure.

Logical Characterization Workflow

A logical workflow for the structural confirmation of the synthesized product is outlined below.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three methylene groups of the propanenitrile chain and the three distinct methylene groups of the azepane ring.

-

A triplet around 2.5-2.8 ppm for the two protons adjacent to the nitrile group (-CH₂-CN).

-

A triplet around 2.7-3.0 ppm for the two protons adjacent to the nitrogen atom (-N-CH₂-).

-

Multiplets for the protons on the azepane ring, likely in the range of 1.5-1.8 ppm and 2.6-2.9 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should display 7 unique signals (assuming fast ring inversion for the azepane moiety at room temperature).

-

A signal for the nitrile carbon (C≡N) around 118-122 ppm.

-

Signals for the azepane ring carbons attached to nitrogen around 50-60 ppm.

-

Signals for the other aliphatic carbons between 15-50 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A characteristic sharp, medium-intensity peak for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹.

-

C-H stretching vibrations for the aliphatic groups just below 3000 cm⁻¹.

-

C-N stretching vibrations around 1000-1250 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 152.

-

Common fragmentation patterns would likely involve the loss of the cyanoethyl group or fragmentation of the azepane ring. A prominent peak might be observed at m/z = 98, corresponding to the azepanylmethyl cation.

-

Biological Activity and Toxicological Profile (Speculative)

There is no published research on the biological activity or toxicology of this compound. However, its structural components suggest potential areas for investigation and necessary safety precautions.

Potential for Biological Activity

The azepane ring is a recognized pharmacophore present in numerous biologically active compounds. Its conformational flexibility can be advantageous for binding to biological targets. The nitrile group is a versatile functional group in drug design; it can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Given these features, the compound could be a candidate for screening in various assays, particularly those related to CNS disorders or enzyme inhibition.

Proposed Workflow for Biological Evaluation

Safety and Handling

-

Toxicity: Handle with care. Many organic nitriles are toxic and can be absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

-

Engineering Controls: Use in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.

-

-

First Aid (General Recommendations):

-

Inhalation: Move to fresh air.

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek medical attention.

Conclusion

This compound is a chemical compound for which basic physicochemical properties and a plausible synthetic route are known. However, it remains largely uncharacterized in the scientific literature, with a notable absence of experimental spectroscopic, biological, and toxicological data. This guide provides a foundational understanding based on available information and established chemical principles. Further research, including its synthesis, purification, comprehensive characterization, and biological screening, is necessary to unlock its potential as a tool for drug discovery and other applications.

References

An In-depth Technical Guide to CAS 937-51-9: 3-(azepan-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-(azepan-1-yl)propanenitrile, registered under CAS number 937-51-9. The document consolidates available information on its chemical structure, physicochemical properties, and potential synthetic routes. Notably, there is a significant lack of publicly available experimental data regarding its biological activity and detailed spectroscopic analysis. This guide aims to serve as a foundational resource, highlighting the current knowledge gaps and suggesting potential avenues for future research and development. While the azepane and nitrile functional groups are present in various biologically active molecules, the specific roles and pathways of this compound remain to be elucidated.

Chemical Structure and Identification

The compound with CAS number 937-51-9 is unequivocally identified as this compound. Its molecular structure consists of a saturated seven-membered azepane ring linked via a nitrogen atom to a propyl nitrile chain.

Chemical Structure:

SMILES: N#CCCN1CCCCCC1

Physicochemical Properties

The available quantitative data for this compound is summarized in the table below. It is important to note that comprehensive experimental data, particularly spectroscopic information, is not widely published.

| Property | Value | Source |

| Molecular Formula | C9H16N2 | BLD Pharm[1] |

| Molecular Weight | 152.24 g/mol | BLD Pharm[1] |

| Boiling Point | 266.7 °C at 760 mmHg | MOLBASE[2] |

| Flash Point | 108.2 °C | MOLBASE[2] |

| Refractive Index | 1.466 | MOLBASE[2] |

Experimental Protocols

Generalized Synthesis of this compound

Reaction Scheme:

Azepane + Acrylonitrile → this compound

Hypothetical Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is charged with azepane.

-

Reagent Addition: Acrylonitrile is added dropwise to the azepane, typically at a controlled temperature to manage the exothermic reaction. The reaction can be run neat or in a suitable solvent such as ethanol or acetonitrile.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove any unreacted starting materials and byproducts. Purification of the crude product can be achieved through distillation under reduced pressure or column chromatography on silica gel.

It is crucial to note that this is a generalized protocol and would require optimization of reaction conditions, including stoichiometry, temperature, and reaction time.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the specific biological activity, mechanism of action, or involvement in any signaling pathways of this compound.[3] However, the constituent functional moieties, the azepane ring and the nitrile group, are found in numerous biologically active compounds, suggesting potential areas for investigation.

-

Azepane Moiety: The azepane ring is a recognized pharmacophore present in a variety of FDA-approved drugs and clinical candidates. Its conformational flexibility can be crucial for binding to biological targets. Compounds containing the azepane motif have demonstrated a wide range of therapeutic applications, including anticancer and neuropharmacological activities.[3]

-

Nitrile Functional Group: The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and is present in over 30 prescribed pharmaceuticals.[3] In some cases, the nitrile group is a key component for molecular recognition by biological targets.

Given these characteristics, this compound could be a valuable candidate for biological screening to explore its potential as a lead compound in drug discovery.

Mandatory Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Proposed Workflow for Biological Evaluation

This diagram outlines a logical workflow for the initial investigation of the biological potential of this compound.

Conclusion

This compound (CAS 937-51-9) is a chemical compound for which there is a notable scarcity of detailed experimental and biological data in the public domain. This technical guide has compiled the available physicochemical information and proposed a generalized synthetic route. The presence of the azepane and nitrile moieties suggests that this compound could hold potential for biological activity, making it an interesting candidate for further investigation in the fields of medicinal chemistry and drug discovery. The development of a robust synthetic protocol and comprehensive biological and spectroscopic characterization are critical next steps to unlock the full potential of this molecule. Researchers are encouraged to approach this compound with standard laboratory safety precautions and to contribute to the body of knowledge through the publication of new findings.

References

Stability and Degradation of 3-(Azepan-1-yl)propanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted stability characteristics and degradation pathways of 3-(Azepan-1-yl)propanenitrile. Due to the limited availability of specific experimental data for this compound, this guide draws upon general chemical principles and data from structurally related molecules, particularly 3-(Azepan-1-yl)-3-oxopropanenitrile, to predict its stability profile. The information herein is intended to guide researchers in handling, storing, and developing analytical methods for this compound.

Overview of Chemical Stability

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1] The molecule possesses two primary functional groups susceptible to degradation: the tertiary amine within the azepane ring and the nitrile group.

Key Structural Features Influencing Stability:

-

Azepane Ring: The seven-membered saturated ring containing a tertiary amine. Tertiary amines are known to be susceptible to oxidation.

-

Propanenitrile Moiety: The cyano group at the terminus of the propyl chain is susceptible to hydrolysis under both acidic and basic conditions.

Proper storage is crucial to maintain the integrity of this compound. It is recommended to store the compound in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light.[1] For long-term storage, refrigeration or freezing may be appropriate.[1]

Predicted Degradation Pathways

Based on its chemical structure, this compound is likely to undergo degradation through several pathways, including hydrolysis and oxidation. Photodegradation is also a potential route of decomposition.[1]

Hydrolysis

The nitrile group is the primary site for hydrolysis, which can occur under both acidic and basic conditions.[1][2]

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the nitrile group can be hydrolyzed to a carboxylic acid, forming 3-(azepan-1-yl)propanoic acid and an ammonium salt.[3]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the nitrile group can be hydrolyzed to a carboxylate salt and ammonia. Subsequent acidification would yield the carboxylic acid.[3] It is also possible for the hydrolysis to stop at the intermediate amide stage, forming 3-(azepan-1-yl)propanamide.[2]

Oxidation

The tertiary amine within the azepane ring is susceptible to oxidation.[1] Common oxidizing agents can lead to the formation of an N-oxide derivative.

Photodegradation

Exposure to ultraviolet (UV) or visible light can induce photodegradation.[1] The specific degradation products resulting from photolysis would need to be determined experimentally through photostability studies.[1]

Quantitative Stability Data

Table 1: Hypothetical Data Presentation from a Forced Degradation Study

| Stress Condition | Temperature (°C) | Duration | Assay of Parent (%) | Major Degradation Products |

| 0.1 M HCl | 60 | 24h | To be determined | 3-(azepan-1-yl)propanoic acid |

| 0.1 M NaOH | 60 | 24h | To be determined | 3-(azepan-1-yl)propanoic acid |

| 3% H₂O₂ | 25 | 24h | To be determined | This compound N-oxide |

| Heat | 105 | 24h | To be determined | To be determined |

| Light (ICH Q1B) | 25 | 1.2 million lux-hours | To be determined | To be be determined |

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound. These methods are based on standard pharmaceutical industry practices and guidelines from the International Conference on Harmonisation (ICH).

Forced Degradation Studies (Hydrolysis)

This protocol is designed to evaluate the stability of the compound in acidic, basic, and neutral aqueous solutions.

Materials:

-

This compound

-

Acetonitrile or methanol (HPLC grade)

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Purified water (HPLC grade)

-

Heating apparatus (e.g., water bath or oven)

-

Validated stability-indicating HPLC method

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[1]

-

Stress Sample Preparation:

-

Incubation: Incubate the solutions at a specified temperature (e.g., 60°C).[1]

-

Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).[1]

-

Neutralization and Analysis: Neutralize the acidic and basic samples before analysis by a validated stability-indicating HPLC method.[1]

Photostability Testing (as per ICH Q1B)

This protocol assesses the impact of light on the stability of the compound.

Materials:

-

This compound (solid and in solution)

-

Photochemically inert solvent

-

Photostability chamber

-

Aluminum foil

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation:

-

Dark Control: Protect identical samples from light with aluminum foil and store them under the same temperature and humidity conditions to serve as dark controls.[1]

-

Light Exposure: Expose the samples to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux-hours and 200 watt-hours/square meter).

-

Analysis: After exposure, compare the samples to the dark controls. Analyze any changes in physical properties and assay the samples by a validated stability-indicating HPLC method to quantify any degradation.[1]

Visualization of Degradation Pathways and Experimental Workflows

The following diagrams illustrate the predicted degradation pathways and a general workflow for stability testing.

Caption: Predicted degradation pathways for this compound.

Caption: General workflow for forced degradation studies.

References

Methodological & Application

Application Notes and Protocols: 3-(Azepan-1-yl)propanenitrile as a Versatile Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Azepan-1-yl)propanenitrile is a valuable and versatile precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its inherent chemical reactivity, stemming from the presence of a nitrile group and a tertiary amine, allows for its participation in a range of cyclization and condensation reactions. This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines and pyrimidines using this compound as a key building block. The resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.

Introduction

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals. The development of efficient and modular synthetic routes to these scaffolds is a cornerstone of modern organic and medicinal chemistry. β-Aminonitriles, such as this compound, are particularly attractive precursors due to the dual functionality that enables their transformation into diverse heterocyclic systems. The azepane moiety can confer desirable pharmacokinetic properties, such as improved solubility and metabolic stability, to the final compounds.

This document outlines two primary applications of this compound in heterocyclic synthesis: the construction of 2-amino-3-cyanopyridine derivatives and the synthesis of tetrahydropyrimidin-2-one analogues. These protocols are based on established synthetic methodologies for β-aminonitriles and have been adapted for this specific precursor.

I. Synthesis of 2-Amino-4-(azepan-1-yl)-3-cyanopyridine Derivatives

The synthesis of 2-amino-3-cyanopyridines is a well-established method for constructing highly functionalized pyridine rings. These compounds serve as versatile intermediates for the synthesis of more complex fused heterocyclic systems and exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. The following protocol describes a one-pot, multi-component reaction for the synthesis of 2-amino-3-cyanopyridine derivatives from this compound.

Reaction Scheme: Synthesis of 2-Amino-3-cyanopyridines

Caption: One-pot synthesis of 2-amino-3-cyanopyridine derivatives.

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-(azepan-1-yl)-6-aryl-nicotinonitrile[1][2][3][4]

-

Reagent Preparation: In a dry 25 mL microwave-transparent vessel, combine this compound (1.0 mmol), an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).

-

Reaction Setup: Place the vessel in a microwave reactor.

-

Microwave Irradiation: Irradiate the reaction mixture for 7-10 minutes at a power and temperature appropriate for the specific microwave reactor (typically 100-150 W, 100-120 °C).

-

Work-up: After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature. Add a small amount of ethanol (2-3 mL) and triturate the solid.

-

Purification: Collect the crude product by filtration and recrystallize from 95% ethanol to afford the pure 2-amino-4-(azepan-1-yl)-6-aryl-nicotinonitrile.

Data Presentation: Representative Yields for 2-Amino-3-cyanopyridine Synthesis

| Entry | Aromatic Aldehyde (R-CHO) | Reaction Time (min) | Yield (%) |

| 1 | Benzaldehyde | 8 | 85 |

| 2 | 4-Chlorobenzaldehyde | 7 | 88 |

| 3 | 4-Methoxybenzaldehyde | 9 | 82 |

| 4 | 2-Naphthaldehyde | 10 | 79 |

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

II. Synthesis of Tetrahydropyrimidin-2-one Analogues

Tetrahydropyrimidine and dihydropyrimidine derivatives are another important class of heterocyles with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2] The Biginelli reaction and its variations provide a straightforward route to these compounds. The following protocol outlines a plausible synthesis of a tetrahydropyrimidin-2-one derivative using this compound as a key synthon.

Reaction Scheme: Synthesis of Tetrahydropyrimidin-2-ones

References

Application Notes and Protocols: 3-(Azepan-1-yl)propanenitrile in Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Azepan-1-yl)propanenitrile is a bifunctional molecule featuring a nucleophilic tertiary amine (the azepane nitrogen) and a nitrile group. This unique combination of functionalities makes it a promising, yet underexplored, building block for multi-component reactions (MCRs), a cornerstone of modern medicinal chemistry and drug discovery. MCRs offer an efficient pathway to complex molecular scaffolds from simple starting materials in a single synthetic operation, enhancing atom economy and reducing waste. This document provides a conceptual framework and detailed protocols for the potential application of this compound in various MCRs, aiming to stimulate further research and application in the synthesis of novel heterocyclic compounds with potential therapeutic value. While specific experimental data for this compound in these reactions is limited in publicly available literature, the following protocols are based on established MCR methodologies where its structural motifs suggest high reactivity and utility.

Potential Applications in Multi-Component Reactions

The structural features of this compound suggest its potential as a key reactant in several named MCRs. The azepane nitrogen can act as a basic catalyst or a nucleophilic amine component, while the nitrile group can participate in cyclization reactions or be a precursor to other functional groups.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a powerful tool for the synthesis of α-acylamino carboxamides, which are valuable scaffolds in peptidomimetics and drug discovery.[1][2] In a hypothetical Ugi-type reaction, this compound could potentially act as the amine component.

Proposed Reaction Scheme:

An aldehyde, a carboxylic acid, an isocyanide, and this compound could react in a one-pot synthesis to yield a complex α-acylamino carboxamide incorporating the azepanylpropanenitrile moiety.

Caption: Proposed Ugi-4CR involving this compound.

Experimental Protocol:

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde (1.0 mmol, 1.0 equiv) and this compound (1.0 mmol, 1.0 equiv) in a suitable solvent such as methanol (10 mL).

-

Reaction Initiation: To the stirred solution, add the carboxylic acid (1.0 mmol, 1.0 equiv) followed by the isocyanide (1.0 mmol, 1.0 equiv).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Hypothetical Quantitative Data:

| Entry | Aldehyde (R1) | Carboxylic Acid (R2) | Isocyanide (R3) | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Methanol | 24 | 75 |

| 2 | 4-Chlorobenzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | Methanol | 36 | 68 |

| 3 | Isobutyraldehyde | Propionic Acid | Benzyl isocyanide | Dichloromethane | 48 | 55 |

Gewald Three-Component Reaction

The Gewald reaction is a classic MCR for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[3][4][5] The nitrile group of this compound makes it a potential candidate as the activated nitrile component.

Proposed Reaction Scheme:

A ketone, elemental sulfur, and this compound could undergo a Gewald reaction to produce a 2-amino-3-cyanothiophene derivative bearing the azepanylpropyl substituent. The azepane nitrogen could also serve as the basic catalyst.

Caption: Proposed Gewald reaction with this compound.

Experimental Protocol:

-

Reagent Preparation: To a solution of the ketone (1.0 mmol, 1.0 equiv) and this compound (1.0 mmol, 1.0 equiv) in ethanol (15 mL), add elemental sulfur (1.1 mmol, 1.1 equiv).

-

Catalyst Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.2 mmol, 0.2 equiv). Alternatively, the basicity of the azepane in the starting material may be sufficient.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-8 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Filter the precipitated solid, wash with cold water, and dry. Purify the crude product by recrystallization from ethanol or by column chromatography.

Hypothetical Quantitative Data:

| Entry | Ketone | Base | Solvent | Time (h) | Yield (%) |

| 1 | Cyclohexanone | Morpholine | Ethanol | 4 | 82 |

| 2 | Acetone | Triethylamine | Methanol | 6 | 70 |

| 3 | Acetophenone | None (Self-catalyzed) | Ethanol | 8 | 65 |

Biginelli Reaction

The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea.[6] While this compound does not fit the classical template, a modified Biginelli-type reaction could be envisioned where it acts as the active methylene component, especially if the α-proton to the nitrile is sufficiently acidic.

Proposed Reaction Scheme:

An aldehyde, urea (or thiourea), and this compound could potentially undergo a cyclocondensation to form a novel dihydropyrimidine derivative.

Caption: A potential Biginelli-type reaction.

Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask, mix the aldehyde (1.0 mmol, 1.0 equiv), this compound (1.0 mmol, 1.0 equiv), and urea (1.5 mmol, 1.5 equiv).

-

Catalyst and Solvent: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, InCl₃, 10 mol%) and a suitable solvent like ethanol or acetic acid (10 mL).

-

Reaction Conditions: Heat the mixture to reflux for 6-12 hours.

-

Monitoring: Monitor the reaction progress using TLC.

-

Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold solvent. If no precipitate forms, pour the mixture into ice-water and extract with an organic solvent. Purify the crude product by recrystallization or column chromatography.

Hypothetical Quantitative Data:

| Entry | Aldehyde (R) | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | 4-Methoxybenzaldehyde | HCl | Ethanol | 6 | 78 |

| 2 | Furan-2-carbaldehyde | InCl₃ | Acetic Acid | 8 | 65 |